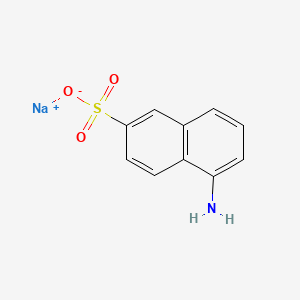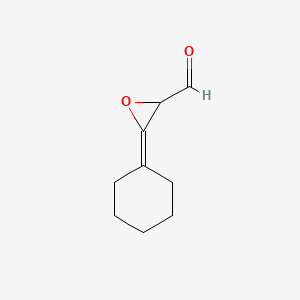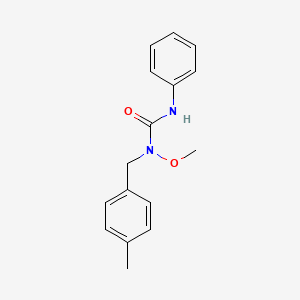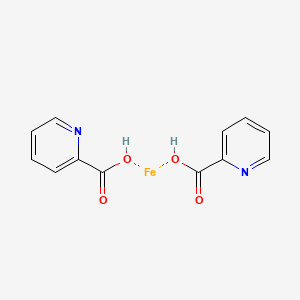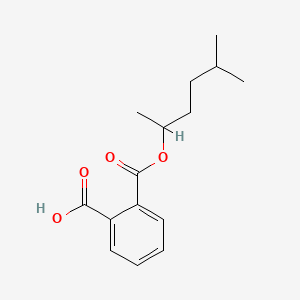
Mono(5-Methyl-2-hexyl) Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(5-Methyl-2-hexyl) Phthalate is a phthalate ester, a type of compound commonly used as plasticizers in various industrial applications. Phthalates are known for their ability to increase the flexibility, transparency, durability, and longevity of plastics. This compound, in particular, is a metabolite of di(2-ethylhexyl) phthalate (DEHP), which is widely used in the production of polyvinyl chloride (PVC) products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mono(5-Methyl-2-hexyl) Phthalate typically involves the esterification of phthalic anhydride with 5-methyl-2-hexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Mono(5-Methyl-2-hexyl) Phthalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
Mono(5-Methyl-2-hexyl) Phthalate has several applications in scientific research:
Mecanismo De Acción
Mono(5-Methyl-2-hexyl) Phthalate exerts its effects through several molecular pathways:
Endocrine Disruption: It can bind to estrogen receptors and peroxisome proliferator-activated receptors (PPARs), leading to altered gene expression and hormonal imbalances.
Oxidative Stress: Induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions.
Inflammation: Activates inflammatory pathways, contributing to various health issues, including reproductive toxicity and developmental disorders.
Comparación Con Compuestos Similares
Mono(5-Methyl-2-hexyl) Phthalate can be compared with other phthalate esters, such as:
Mono(2-ethylhexyl) Phthalate (MEHP): A major metabolite of DEHP, known for its endocrine-disrupting properties and similar health effects.
Mono-n-hexyl Phthalate (MnHexP): Another phthalate metabolite with comparable toxicological profiles.
Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP): A metabolite of DEHP that promotes cell survival through the tryptophan-kynurenine-AHR pathway.
Conclusion
This compound is a significant compound in the realm of phthalate esters, with various applications in scientific research and industry. Its synthesis, chemical reactions, and mechanisms of action highlight its importance and potential impact on human health and the environment.
Propiedades
Fórmula molecular |
C15H20O4 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
2-(5-methylhexan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(2)8-9-11(3)19-15(18)13-7-5-4-6-12(13)14(16)17/h4-7,10-11H,8-9H2,1-3H3,(H,16,17) |
Clave InChI |
RHIBMWKTYMGVAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)


![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)
